molecular formula C14H14S B13665963 Benzyl(o-tolyl)sulfane

Benzyl(o-tolyl)sulfane

Cat. No.: B13665963
M. Wt: 214.33 g/mol
InChI Key: YKBJBHGUHLPSKP-UHFFFAOYSA-N
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Description

Benzyl(o-tolyl)sulfane is an organic compound that belongs to the class of sulfides It consists of a benzyl group (C6H5CH2-) attached to an o-tolyl group (C6H4CH3-) through a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl(o-tolyl)sulfane can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with o-tolylthiol in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired sulfane compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Catalytic processes using organometallic catalysts, such as palladium or nickel, can be employed to enhance the yield and purity of the compound. These methods often involve coupling reactions between benzyl halides and o-tolylthiols.

Chemical Reactions Analysis

Types of Reactions

Benzyl(o-tolyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfane to the corresponding thiol or sulfide. Reducing agents such as lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: Benzyl(o-tolyl)sulfoxide, Benzyl(o-tolyl)sulfone.

    Reduction: Benzylthiol, o-Tolylthiol.

    Substitution: Various benzyl and o-tolyl derivatives.

Scientific Research Applications

Benzyl(o-tolyl)sulfane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfoxides and sulfones.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Benzyl(o-tolyl)sulfane involves its interaction with various molecular targets. In oxidation reactions, the sulfur atom in the compound can form sulfoxides and sulfones, which may exhibit different chemical and biological properties. The pathways involved in these reactions often include the formation of reactive intermediates and transition states.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl(p-tolyl)sulfane
  • Benzyl(m-tolyl)sulfane
  • Phenyl(o-tolyl)sulfane

Uniqueness

Benzyl(o-tolyl)sulfane is unique due to the specific positioning of the methyl group on the o-tolyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior compared to its para and meta counterparts.

Properties

Molecular Formula

C14H14S

Molecular Weight

214.33 g/mol

IUPAC Name

1-benzylsulfanyl-2-methylbenzene

InChI

InChI=1S/C14H14S/c1-12-7-5-6-10-14(12)15-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3

InChI Key

YKBJBHGUHLPSKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1SCC2=CC=CC=C2

Origin of Product

United States

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